Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate
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Overview
Description
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate: is a complex organic compound with a unique structure that includes a benzyl group and a hexahydro-9H-1,4-methanocarbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps. One common method includes the reaction of 4,7-dichloro-1,2,5-oxadiazolo[3,4-d]pyridazine with 2,3,4,4a,9,9a-hexahydro-1H-carbazole in the presence of a suitable solvent like dry acetonitrile (MeCN). The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler analog used in the synthesis of pharmaceuticals and organic materials.
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Used in the development of fluorescent dyes for OLEDs.
4,7-Bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine: Another complex derivative with applications in organic electronics.
Uniqueness
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its benzyl group and hexahydro-9H-1,4-methanocarbazole core make it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene-9-carboxylate |
InChI |
InChI=1S/C21H21NO2/c23-21(24-13-14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)19-15-10-11-16(12-15)20(19)22/h1-9,15-16,19-20H,10-13H2 |
InChI Key |
PIFXKDNHCZNXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2N(C4=CC=CC=C34)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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